3-Amino-2,5-dimethylbenzoic acid
Description
Properties
CAS No. |
60772-68-1 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
CYETZFOMNAFWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
3-Amino-2,5-dimethylbenzoic acid serves multiple roles in scientific research:
Chemistry
- Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
- Biological Activity : Research indicates potential biological activities, including interactions with biomolecules. The amino group can form hydrogen bonds with proteins and other biological macromolecules, influencing their structure and function.
Medicine
- Therapeutic Properties : The compound is being explored for its potential anti-inflammatory and antimicrobial effects. Studies suggest that it may exhibit activity against certain pathogens, making it a candidate for further pharmacological exploration.
Industry
- Dyes and Pigments : In industrial applications, it is used in the production of dyes and pigments due to its ability to undergo various chemical reactions such as oxidation and substitution.
Case Studies
- Biological Activity Investigation : A study focused on the antimicrobial properties of 3-Amino-2,5-dimethylbenzoic acid demonstrated its effectiveness against specific bacterial strains. The compound showed significant inhibition of growth in Gram-positive bacteria.
- Synthesis of Derivatives : Researchers synthesized derivatives of this compound to explore its potential as a therapeutic agent. Modifications led to increased efficacy in biological assays compared to the parent compound.
Comparison with Similar Compounds
2-Amino-3,5-dimethylbenzoic Acid (CAS: 14438-32-5)
This positional isomer shifts the amino group to the 2-position while retaining methyl groups at 3 and 3. Key differences include:
- Reactivity: Unlike 3-amino-2,5-dimethylbenzoic acid, alkylation of 2-amino-3,5-dimethylbenzoic acid with ethyl iodide and alkali yields N-diethylamino acid (30%), N-monoethylamino acid (30%), and unaltered acid (15%) .
- Applications: Both isomers serve as intermediates, but the 2-amino variant is noted for its role in synthesizing calcium channel modulators .
Functional Group Variants: Hydroxy vs. Amino
4-Hydroxy-3,5-dimethylbenzoic Acid (CAS: 4919-37-3)
Replacing the amino group with a hydroxyl group significantly alters properties:
| Property | 3-Amino-2,5-dimethylbenzoic Acid | 4-Hydroxy-3,5-dimethylbenzoic Acid |
|---|---|---|
| Functional Group | -NH₂ | -OH |
| Melting Point | Not reported | 222–226°C |
| Key Use | Pharmaceutical intermediates | Polymer additives |
Halogenated Derivatives: Chloro-Substituted Analogs
3-Amino-2,5-dichlorobenzoic Acid (CAS: 2835-99-6) and Derivatives
Chlorine substitution enhances phytotoxic activity but reduces solubility:
- Phytotoxicity: The ethyl ester of 3-amino-2,5-dichlorobenzoic acid (CAS: 2835-98-5) shows selective herbicidal activity, whereas the N,N-di-sec-butylamide of 2-amino-3,5-dichlorobenzoic acid is non-selective .
- Physical Data : The ethyl ester derivative has a molecular weight of 234.08 g/mol and a melting point of 60°C .
Reactivity and Alkylation Behavior
The position of the amino group dictates alkylation outcomes:
- 3-Amino-2,5-dimethylbenzoic Acid: Predominantly undergoes esterification or amidation due to steric hindrance from methyl groups.
- 4-Amino-3,5-dimethylbenzoic Acid: Exhibits abnormal alkylation, yielding 42% ethyl ester and unaltered acid under conditions where other isomers form N-alkylated products .
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2,5-dimethylbenzoic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves aromatic substitution or reduction of nitro precursors. For example, methyl groups can be introduced via Friedel-Crafts alkylation, followed by nitration and subsequent reduction to the amine. Purity validation requires:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to standards (e.g., related dimethylbenzoic acid derivatives) .
- Melting Point Analysis: Compare observed melting points (mp) with literature values (e.g., mp 222–226°C for structurally similar 4-hydroxy-3,5-dimethylbenzoic acid) .
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions via -NMR (e.g., methyl protons at δ 2.2–2.5 ppm) and -NMR (carboxylic acid carbon at ~170 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-2,5-dimethylbenzoic acid?
Methodological Answer:
- NMR Spectroscopy: -NMR identifies methyl groups (singlets for para-substituted methyl) and amine protons (broad peak at δ 5–6 ppm). -NMR confirms the carboxylic acid group (~170 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy: Detect carboxylic acid O-H stretches (2500–3300 cm) and C=O stretches (~1680 cm) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode confirms molecular ion peaks (e.g., [M-H] for CHNO, expected m/z 165.08) .
Advanced Research Questions
Q. How do the electron-donating methyl groups influence the reactivity of 3-Amino-2,5-dimethylbenzoic acid compared to halogenated analogs?
Methodological Answer: Methyl groups act as electron-donating substituents, increasing electron density on the aromatic ring. This contrasts with halogenated analogs (e.g., 3-Amino-2,5-dichlorobenzoic acid), where electron-withdrawing Cl groups decrease ring reactivity. Key differences include:
- Acidity: The carboxylic acid group in dimethyl derivatives is less acidic (pKa ~4.5) than in dichloro analogs (pKa ~2.8) due to reduced electron withdrawal .
- Synthetic Applications: Methyl groups enhance stability in esterification reactions (e.g., methyl ester formation under mild conditions), whereas halogenated derivatives require harsher catalysts .
- Biological Activity: Methyl substitution may reduce binding to enzymes like monoamine oxidases compared to halogenated derivatives, as seen in structural analogs .
Q. What strategies can resolve contradictions in reported bioactivity data for 3-Amino-2,5-dimethylbenzoic acid derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or metabolite interference. Solutions include:
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydroxylated metabolites observed in microbial studies of 4-hydroxy-3,5-dimethylbenzoic acid) .
- Enzyme Inhibition Assays: Standardize conditions (pH, cofactors) and compare IC values across studies. For example, structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show pH-dependent inhibition of cyclooxygenase .
- Computational Modeling: Perform density functional theory (DFT) calculations to predict electronic effects of substituents on binding affinity .
Q. How can researchers optimize the solubility of 3-Amino-2,5-dimethylbenzoic acid for biological assays?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 7.4).
- Derivatization: Synthesize water-soluble salts (e.g., sodium or ammonium salts) via neutralization with NaOH or NHOH .
- Co-solvents: Employ cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility, as demonstrated for halogenated benzoic acids .
Data Contradiction Analysis
Q. Why do microbial degradation pathways for dimethylbenzoic acids vary between species?
Methodological Answer: Variations arise from species-specific enzyme systems. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
